2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one
Description
2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one (CAS: 156674-08-7) is a bicyclic heterocyclic compound featuring a benzimidazolone core with a methyl substituent at position 2 and a partially hydrogenated ring system. Its molecular formula is C₈H₁₀N₂O, with a molecular weight of 150.18 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly serotonin receptor modulators and enzyme inhibitors.
Properties
IUPAC Name |
2-methyl-1,5,6,7-tetrahydrobenzimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-5-9-6-3-2-4-7(11)8(6)10-5/h2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINXAHGOQZATSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of o-phenylenediamine with a suitable carbonyl compound, followed by cyclization, can yield the desired imidazol-4-one structure .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
The compound has shown potential in biological research as an enzyme inhibitor and receptor ligand. It interacts with specific molecular targets, which can lead to the inhibition of certain enzymes by binding to their active sites. This property has implications in drug development, particularly for conditions where enzyme activity needs to be modulated.
Case Study: Enzyme Inhibition
Research indicates that derivatives of this compound act as reversible competitive inhibitors of urease. This inhibition can be beneficial in treating gastrointestinal disorders associated with elevated urease activity.
Industry
In industrial applications, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. Additionally, it is being explored for use in agrochemicals and other materials where its unique properties can enhance product performance.
Mechanism of Action
The mechanism of action of 2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomer: 4H-Benzimidazol-4-one, 1,5,6,7-tetrahydro-2-methyl (CAS: 156674-08-7)
Despite sharing the same CAS number and molecular formula (C₈H₁₀N₂O ) as the target compound, this isomer differs in the hydrogenation pattern of the benzimidazolone ring. The positional isomerism (3,5,6,7- vs. 1,5,6,7-tetrahydro) results in distinct physicochemical properties:
- Purity : 97% (vs. 98% for the target compound) .
- Availability : Currently available, unlike the discontinued target compound .
- Implications : The difference in ring saturation likely affects solubility, stability, and biological activity. For example, altered hydrogen bonding or steric effects could influence receptor binding or metabolic pathways.
1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one
Synthesized via palladium-catalyzed coupling reactions , this derivative features a benzyl group at position 1 and a methylene substituent at position 5. Key distinctions include:
- Molecular Weight : 214.26 g/mol (vs. 150.18 for the target compound).
- Purity : 98.75% (determined by NMR) , slightly higher than the target compound.
- Synthetic Complexity : Requires multi-step catalysis (e.g., Pd(OAc)₂), whereas the target compound may be synthesized via simpler condensation methods (e.g., using aldehydes and sodium metabisulfite) .
Ramosetron Impurity 5 (6-(1-Methyl-1H-indole-3-carbonyl)-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one)
A structurally complex analog, this impurity (MW: 293.33 g/mol ) incorporates a 1-methylindole carbonyl group . Comparisons include:
- Substituent Effects : The bulky indole group increases steric hindrance, likely reducing metabolic stability compared to the smaller methyl-substituted target compound.
- Pharmacological Relevance : As a derivative of Ramosetron (a 5-HT₃ antagonist), this impurity highlights how structural modifications in the benzimidazolone scaffold can drastically alter receptor specificity.
Data Table: Key Properties of 2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one and Analogs
Research Findings and Implications
Synthetic Accessibility : The target compound’s discontinuation may stem from challenges in regioselective synthesis, as evidenced by the coexistence of its structural isomer (CAS: 156674-08-7) in commercial catalogs .
Biological Activity : Simpler analogs like the target compound may serve as lead structures for developing selective enzyme inhibitors, while bulkier derivatives (e.g., Ramosetron Impurity 5) are more suited for receptor-specific applications .
Stability and Solubility : The hydrogenation pattern (e.g., 3,5,6,7- vs. 1,5,6,7-tetrahydro) significantly impacts stability, as seen in the isomer’s higher commercial availability despite lower purity .
Biological Activity
2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. Its unique structure, characterized by a fused benzene and imidazole ring system, allows for various interactions with biological targets. This article delves into the compound's biological activity, including its mechanism of action, therapeutic potentials, and comparative analysis with similar compounds.
- Molecular Formula : C8H10N2O
- Molar Mass : 150.18 g/mol
- CAS Number : 156674-08-7
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has been shown to inhibit farnesyltransferase (FT), an enzyme critical in post-translational modification of proteins involved in cell signaling pathways. Inhibiting FT can impede cancer cell proliferation and survival .
- Receptor Interaction : It may interact with various cellular receptors, modulating signal transduction pathways that affect cellular responses such as growth and differentiation.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : A study demonstrated that certain analogs of this compound could produce phenotypic reversion in Ras-transformed NIH 3T3 cells at concentrations as low as 1.25 µM .
- In vivo Studies : Selected analogs have shown antitumor activity in animal models, indicating potential for further development as anticancer agents .
Antibacterial and Anti-inflammatory Properties
The compound also shows promise in antibacterial and anti-inflammatory applications:
- Antibacterial Activity : Some derivatives have been tested against various bacterial strains with promising results, indicating their potential use in treating infections .
- Anti-inflammatory Effects : Studies suggest that these compounds may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Imidazole | Simple structure | Moderate reactivity; limited biological applications |
| Benzimidazole | Fused benzene and imidazole | Antimicrobial and anticancer activity |
| 2-Methyl Derivatives | Similar to target compound | Enhanced biological activity due to methyl substitution |
The presence of the tetrahydro ring system in this compound contributes to its distinct chemical properties compared to its analogs .
Case Studies
- Farnesyltransferase Inhibition :
- Antitumor Activity :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
